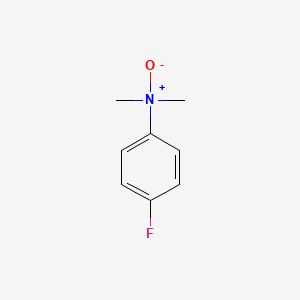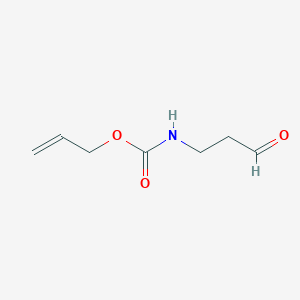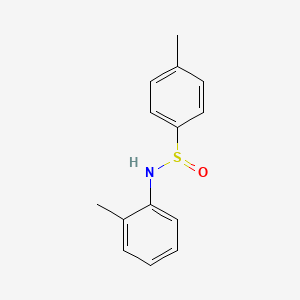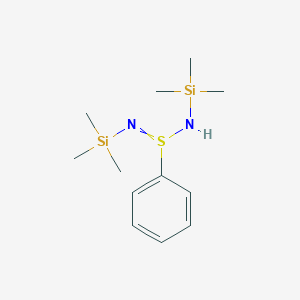
4-Fluoro-N,N-dimethylbenzen-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-fluorobenzenamine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of a nitrogen-oxygen coordinate covalent bond, with three additional substituent groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluorobenzenamine N-oxide typically involves the oxidation of N,N-Dimethyl-4-fluorobenzenamine. One common method is the use of hydrogen peroxide as an oxidizing agent under mild conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through extraction and purification processes.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-4-fluorobenzenamine N-oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced separation techniques to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-fluorobenzenamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quaternary ammonium cations.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: N,N-Dimethyl-4-fluorobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-fluorobenzenamine N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-fluorobenzenamine N-oxide involves its interaction with molecular targets through the nitrogen-oxygen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzenamine: Lacks the fluorine substituent and N-oxide functional group.
N,N-Dimethyl-4-chlorobenzenamine N-oxide: Similar structure but with a chlorine substituent instead of fluorine.
N,N-Dimethyl-4-bromobenzenamine N-oxide: Similar structure but with a bromine substituent instead of fluorine.
Uniqueness
N,N-Dimethyl-4-fluorobenzenamine N-oxide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The N-oxide functional group also imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
130445-20-4 |
|---|---|
Molekularformel |
C8H10FNO |
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
4-fluoro-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C8H10FNO/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
HJHICKRDRNIGPS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C1=CC=C(C=C1)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)

![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)



![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)

